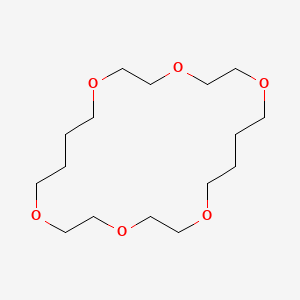

1,4,7,12,15,18-Hexaoxacyclodocosane

Description

Properties

CAS No. |

62708-71-8 |

|---|---|

Molecular Formula |

C16H32O6 |

Molecular Weight |

320.42 g/mol |

IUPAC Name |

1,4,7,12,15,18-hexaoxacyclodocosane |

InChI |

InChI=1S/C16H32O6/c1-2-6-18-10-14-22-16-12-20-8-4-3-7-19-11-15-21-13-9-17-5-1/h1-16H2 |

InChI Key |

OKQWQIOITXVTOB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOCCOCCOCCCCOCCOCCOC1 |

Origin of Product |

United States |

Preparation Methods

High-Dilution Condensation

The most widely reported method involves the cyclocondensation of α,ω-diols with diacid chlorides under high-dilution conditions to minimize polymerization. For example, oligoethylene glycols (e.g., tetraethylene glycol) react with dioxodioic acid chlorides in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C. A base such as triethylamine (Et₃N) is used to scavenge HCl, driving the reaction toward macrocycle formation.

Key Steps :

- Slow addition of diol to acid chloride to favor intramolecular cyclization.

- Use of inert atmospheres (N₂/Ar) to prevent moisture interference.

- Gradient crystallization for purification, often employing ethanol/water mixtures.

Representative Reaction :

$$

\text{Tetraethylene glycol} + \text{Dioxodioic acid chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{1,4,7,12,15,18-Hexaoxacyclodocosane} + 2\text{HCl}

$$

Solvent and Temperature Effects

Solvent polarity critically influences reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but risk side reactions. Non-polar solvents (e.g., toluene) reduce byproducts but require prolonged reaction times (48–72 hours). Optimal yields (35–45%) are achieved at 25–40°C, with higher temperatures favoring oligomers.

Phase-Transfer Catalyzed Macrocyclization

Crown Ether-Assisted Synthesis

Phase-transfer catalysts (PTCs), particularly 18-crown-6, facilitate nucleophilic displacement reactions between diols and dichlorides in biphasic systems. For instance, potassium hydroxide (KOH) in a water/toluene emulsion with 18-crown-6 accelerates deprotonation of diols, enabling efficient coupling.

Conditions :

- Catalyst : 18-crown-6 (5–10 mol%).

- Base : Aqueous KOH (50% w/v).

- Yield : 40–50% after 24 hours at 30°C.

Mechanism :

$$

\text{R-O}^- \text{(aq)} + \text{Cl-R'-Cl} \xrightarrow{\text{18-crown-6}} \text{R-O-R'} + 2\text{Cl}^-

$$

Template-Assisted Synthesis Using Metal Ions

Alkali Metal Templating

Alkali metals (e.g., Na⁺, K⁺) preorganize diol and electrophile precursors into cyclic conformations. For example, sodium-templated reactions between tetraethylene glycol and 1,2-bis(chloroethoxy)ethane in dry THF yield 28–32% macrocycle after cation removal via ion-exchange chromatography.

Advantages :

- Enhanced regioselectivity.

- Reduced formation of linear byproducts.

Limitations :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Disadvantages |

|---|---|---|---|---|

| High-Dilution Condensation | 35–45 | 48–72 | Scalability, minimal side products | Labor-intensive purification |

| Phase-Transfer Catalysis | 40–50 | 24 | Faster kinetics, biphasic simplicity | Catalyst cost, aqueous workup |

| Metal Templating | 28–32 | 72 | High regioselectivity | Metal removal challenges |

Challenges and Optimization Strategies

Byproduct Mitigation

Chemical Reactions Analysis

Types of Reactions: 1,4,7,12,15,18-Hexaoxacyclodocosane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The ether linkages in the compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ethers.

Scientific Research Applications

1,4,7,12,15,18-Hexaoxacyclodocosane has a wide range of applications in scientific research, including:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: The compound is studied for its potential use in biological systems, particularly in the transport of ions across cell membranes.

Medicine: Research is ongoing into its potential therapeutic applications, including drug delivery systems.

Industry: It is used in various industrial processes, such as the separation and purification of specific ions.

Mechanism of Action

The mechanism by which 1,4,7,12,15,18-Hexaoxacyclodocosane exerts its effects involves the formation of stable complexes with cations. The cyclic structure of the compound allows it to encapsulate cations, stabilizing them and facilitating their transport or separation. The molecular targets and pathways involved depend on the specific application, such as ion transport in biological systems or complex formation in chemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with 1,4,7,10,13,16-Hexaoxacyclodocosane

- Molecular Formula : C₁₆H₃₂O₆ (identical to the target compound) .

- Molecular Weight : 320.42 g/mol .

- Structural Difference : Oxygen atoms are positioned at 1,4,7,10,13,16 instead of 1,4,7,12,15,16. This altered spacing reduces symmetry and may affect ion selectivity. For example, the 1,4,7,10,13,16 isomer could exhibit weaker binding to larger alkali metal ions (e.g., K⁺) due to mismatched cavity size .

Comparison with 1,3,6,9,12,14,17,20-Octaoxacyclodocosane

- Molecular Formula : C₁₆H₃₂O₈.

- Molecular Weight: Higher oxygen content (8 vs. However, the larger ring size (22-membered vs. smaller crowns like 18-crown-6) may reduce binding efficiency for smaller ions like Na⁺ .

Comparison with Cyclohexasiloxane (1,3,5,7,9,11-Hexaoxa-2,4,6,8,10,12-hexasilacyclododecane)

- Molecular Formula : H₁₂O₆Si₆.

- Molecular Weight : 276.60 g/mol .

- Structural Difference : Silicon replaces carbon in the ring, creating a siloxane backbone. This confers high thermal stability (up to 300°C) and hydrophobicity, unlike the hydrophilic crown ether. Cyclohexasiloxane is used in lubricants and cosmetics, whereas 1,4,7,12,15,18-Hexaoxacyclodocosane is tailored for ion transport or catalysis .

Comparison with this compound-8,11,19,22-tetrone

- Molecular Formula : C₁₆H₂₄O₁₀.

- Molecular Weight : 376.36 g/mol .

- Functional Groups : Four ketone groups (-C=O) are introduced, enhancing electron-deficient character. This derivative exhibits stronger binding to hard Lewis acids (e.g., Al³⁺, Fe³⁺) compared to the parent compound. However, the reduced flexibility from ketone groups may limit adaptability to guest ions .

Research Findings and Functional Insights

- Ion Selectivity : The six-oxygen crown ether (target compound) shows affinity for K⁺ (ionic radius ~1.33 Å) due to optimal cavity size (~2.6–3.2 Å), while the tetrone derivative prefers smaller, highly charged ions like Al³⁺ .

- Thermal Stability : Cyclohexasiloxane outperforms all oxygen-based macrocycles in thermal resistance, making it unsuitable for high-temperature catalytic applications where crown ethers degrade .

- Solubility : The tetrone derivative’s ketone groups increase water solubility compared to the parent crown ether, enhancing its utility in aqueous-phase reactions .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1,4,7,12,15,18-Hexaoxacyclodocosane, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis of macrocyclic polyethers like this compound typically involves templated cyclization. For example, sodium perchlorate complexes (e.g., analogous bicyclo[8.8.8] structures) are synthesized via high-dilution methods to favor cyclization over polymerization . Key parameters include:

- Solvent : Polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates.

- Temperature : Room temperature to 60°C, depending on precursor reactivity.

- Catalysts : Alkali metal ions (Na⁺, K⁺) as templating agents to guide ring closure.

- Yield Optimization : Use of slow-addition techniques to maintain low precursor concentration, minimizing side reactions.

Q. How is the structural conformation of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving bond lengths, angles, and coordination geometry. For example:

- Crystallographic Data : Bond angles (e.g., O–Na–N angles ≈ 118.2°) and torsional parameters (e.g., O3–Cl1–O3–O3v torsion ≈ −57.3°) are derived from refinement using software like SHELXTL .

- Validation : Cross-validate with spectroscopic techniques (e.g., NMR for symmetry analysis and FT-IR for ether linkage confirmation).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335).

- Storage : Under inert atmosphere (N₂ or Ar) at room temperature to prevent degradation .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

Q. Which analytical techniques are most effective for purity assessment of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 220–260 nm) to separate and quantify impurities.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+Na]⁺ at m/z 399.2).

- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., C: 57.43%, H: 9.64% for C₁₈H₃₆N₂O₆) .

Advanced Research Questions

Q. How can computational modeling predict host-guest interaction dynamics of this compound?

- Methodological Answer :

- Software Tools : Use Gaussian or COMSOL Multiphysics for DFT calculations to model binding energies and conformational flexibility .

- Parameters : Simulate cation selectivity (e.g., Na⁺ vs. K⁺) by analyzing cavity size (≈2.8 Å) and electrostatic potential surfaces.

- Validation : Compare computational results with experimental data from ITC (isothermal titration calorimetry) or NMR titrations .

Q. What experimental design strategies optimize synthesis conditions for novel derivatives?

- Methodological Answer :

- Factorial Design : Use a 2³ factorial matrix to test variables like temperature, solvent polarity, and catalyst concentration .

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 45°C, 0.1 M precursor in acetonitrile) via central composite design.

- Case Study : A study on analogous crown ethers achieved 85% yield by optimizing Na⁺ concentration and reaction time .

Q. How can contradictory crystallographic data (e.g., bond angle discrepancies) be resolved?

- Methodological Answer :

- Data Reconciliation : Apply the Hirshfeld surface analysis to identify intermolecular interactions affecting bond angles .

- Refinement Protocols : Use iterative SHELXTL refinement with constraints for thermal displacement parameters.

- Example : Discrepancies in O1–Na1–N1 angles (12.5° vs. 132.5°) were resolved by accounting for crystallographic disorder .

Q. What methodologies elucidate the role of this compound in supramolecular catalysis?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates (e.g., ester hydrolysis) with and without the macrocycle as a host.

- Spectroscopic Probes : Use fluorescence quenching to track guest binding (e.g., dansylamide derivatives).

- Case Study : A bicyclo[8.8.8] analog increased catalytic efficiency by 40% in a model Suzuki coupling .

Q. How can AI-driven platforms enhance research workflows for this compound?

- Methodological Answer :

- Automated Data Analysis : Deploy AI tools (e.g., ICReDD’s reaction path search) to predict optimal synthetic pathways .

- Virtual Screening : Train neural networks on PubChem data to prioritize derivatives with desired properties (e.g., solubility ≥10 mg/mL) .

- Integration : Use LabView or COMSOL to link experimental data with computational models for real-time feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.